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Compound of Interest

Compound Name: 3-Methoxybenzyl chloride

Cat. No.: B048006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) data for 3-methoxybenzyl chloride. Due to the limited availability of

publicly accessible, experimentally verified 13C NMR data for this specific compound, this

guide presents a representative dataset derived from spectral correlation with structurally

analogous compounds, namely anisole and benzyl chloride. This approach allows for a reliable

estimation of the chemical shifts for each carbon atom in 3-methoxybenzyl chloride.

Representative 13C NMR Data
The following table summarizes the estimated 13C NMR chemical shifts for 3-methoxybenzyl
chloride, recorded in deuterated chloroform (CDCl3). The assignments are based on the

analysis of substituent effects on the benzene ring and comparison with known spectral data of

related molecules.
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Carbon Atom Chemical Shift (δ) in ppm

C1 ~139.5

C2 ~120.5

C3 ~159.8

C4 ~113.5

C5 ~129.7

C6 ~114.0

C7 (CH2Cl) ~46.3

C8 (OCH3) ~55.2

Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation.

The following is a detailed methodology for obtaining the 13C NMR spectrum of 3-
methoxybenzyl chloride.

Sample Preparation
Sample Weighing: Accurately weigh approximately 50-100 mg of 3-methoxybenzyl
chloride.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds and its carbon

signal at ~77.16 ppm can be used as a reference.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
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NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400

MHz or 500 MHz spectrometer:

Spectrometer Frequency: 100 MHz or 125 MHz for 13C nucleus.

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments) should be used to obtain a spectrum with single lines for each carbon atom.

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of

the carbon nuclei, which is important for accurate integration, although quantitative analysis

is not the primary goal here.

Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be

acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon

atoms which typically have longer relaxation times and weaker signals.

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to

cover the entire range of 13C chemical shifts for organic molecules.

Temperature: The experiment should be conducted at a constant temperature, typically 298

K (25 °C).

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the CDCl3 solvent peak at δ 77.16 ppm or to the

TMS signal at δ 0.00 ppm if used.
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Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Molecular Structure and NMR Assignments
The structure of 3-methoxybenzyl chloride with the corresponding carbon atom numbering for

NMR assignment is presented below.
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3-Methoxybenzyl Chloride Structure and 13C NMR Assignments
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To cite this document: BenchChem. [In-Depth Technical Guide: 13C NMR Data of 3-
Methoxybenzyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048006#3-methoxybenzyl-chloride-13c-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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